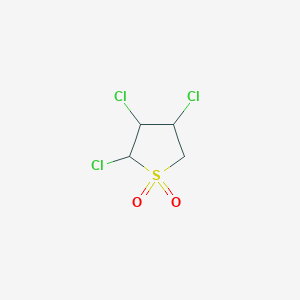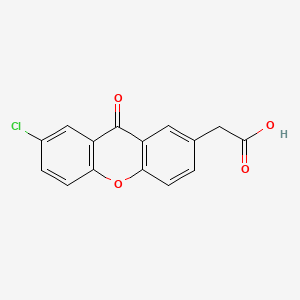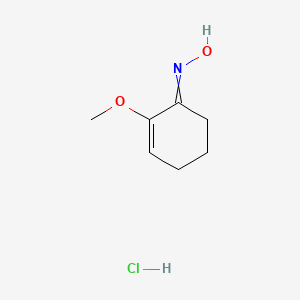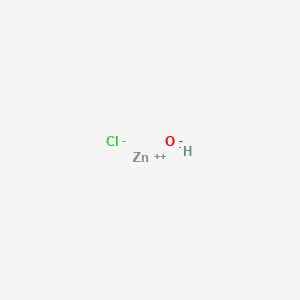
2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione is a chemical compound characterized by the presence of three chlorine atoms and a thiolane ring with a dione functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione typically involves the chlorination of thiolane derivatives. One common method includes the reaction of thiolane with chlorine gas under controlled conditions to introduce the chlorine atoms at the 2, 3, and 4 positions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where thiolane is reacted with chlorine in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione group to diols.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione involves its interaction with molecular targets through its reactive chlorine atoms and dione group. These functional groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The compound may also interfere with cellular pathways by altering the redox state or disrupting enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichloro-1lambda~6~-thiolane-1,1-dione: Lacks one chlorine atom compared to 2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione.
2,3-Dichloro-1lambda~6~-thiolane-1,1-dione: Lacks one chlorine atom and has different reactivity.
2,4-Dichloro-1lambda~6~-thiolane-1,1-dione: Different substitution pattern affecting its chemical properties.
Uniqueness
This compound is unique due to the specific positioning of its chlorine atoms, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
52819-05-3 |
|---|---|
Formule moléculaire |
C4H5Cl3O2S |
Poids moléculaire |
223.5 g/mol |
Nom IUPAC |
2,3,4-trichlorothiolane 1,1-dioxide |
InChI |
InChI=1S/C4H5Cl3O2S/c5-2-1-10(8,9)4(7)3(2)6/h2-4H,1H2 |
Clé InChI |
FALGQHMNUCWWKK-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(S1(=O)=O)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro-](/img/structure/B14641080.png)
![3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14641092.png)

![1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 7-hydroxy-2,6-diphenyl-](/img/structure/B14641098.png)
![[2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride](/img/structure/B14641101.png)




-](/img/structure/B14641145.png)
![2-[(Naphthalen-1-yl)amino]benzoyl chloride](/img/structure/B14641158.png)
![1-{4-[Dibutyl(methyl)silyl]butyl}piperidine](/img/structure/B14641160.png)
